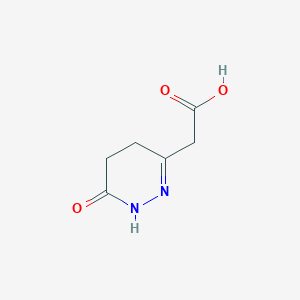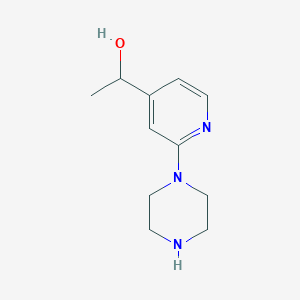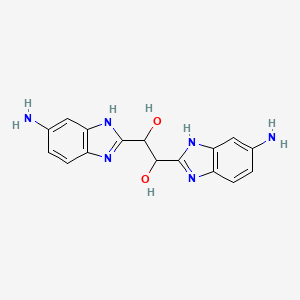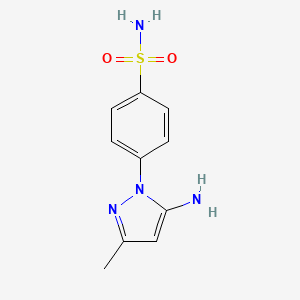
4-(5-Amino-3-methylpyrazol-1-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-(5-Amino-3-methylpyrazol-1-yl)benzenesulfonamide involves several steps. One common method includes the reaction of 4-chlorobenzenesulfonamide with 5-amino-3-methylpyrazole under specific conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The mixture is then heated to a specific temperature to complete the reaction.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
4-(5-Amino-3-methylpyrazol-1-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
4-(5-Amino-3-methylpyrazol-1-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied as a potential inhibitor of carbonic anhydrase IX, which is overexpressed in many solid tumors.
Biology: The compound’s ability to inhibit specific enzymes makes it useful in studying enzyme functions and interactions.
Chemistry: It serves as a building block for synthesizing more complex molecules with potential therapeutic applications.
Industry: The compound’s properties make it suitable for use in various industrial processes, including the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(5-Amino-3-methylpyrazol-1-yl)benzenesulfonamide involves the inhibition of carbonic anhydrase IX (CA IX). CA IX is an enzyme that regulates pH in cells and is overexpressed in hypoxic tumor cells . By inhibiting CA IX, the compound disrupts the pH regulation in tumor cells, leading to reduced cell proliferation and increased apoptosis. This makes it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Similar compounds to 4-(5-Amino-3-methylpyrazol-1-yl)benzenesulfonamide include other benzenesulfonamide derivatives such as:
4-(4-Oxo-4,5-dihydrothiazol-2-yl)aminobenzenesulfonamide: Known for its enzyme inhibition properties.
4-(5-Amino-1H-pyrazol-1-yl)benzenesulfonamide: Another derivative with potential medicinal applications.
What sets this compound apart is its specific inhibition of CA IX, making it particularly useful in targeting hypoxic tumor cells.
Properties
Molecular Formula |
C10H12N4O2S |
|---|---|
Molecular Weight |
252.30 g/mol |
IUPAC Name |
4-(5-amino-3-methylpyrazol-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C10H12N4O2S/c1-7-6-10(11)14(13-7)8-2-4-9(5-3-8)17(12,15)16/h2-6H,11H2,1H3,(H2,12,15,16) |
InChI Key |
FFTWJZFUZDBYJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Benzyl-3-bromopyrrolo[2,3-c]pyridine](/img/structure/B13869883.png)
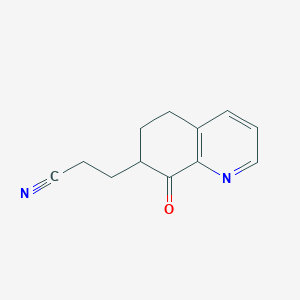
![tert-butyl N-[(4-bromo-6-methoxy-1,5-naphthyridin-3-yl)amino]carbamate](/img/structure/B13869906.png)
![4-[(2-Cyclopent-2-en-1-ylacetyl)amino]-2-hydroxybenzoic acid](/img/structure/B13869908.png)
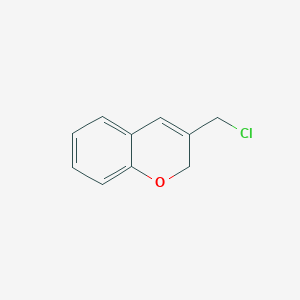
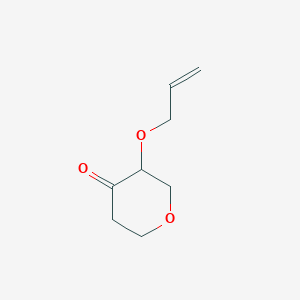
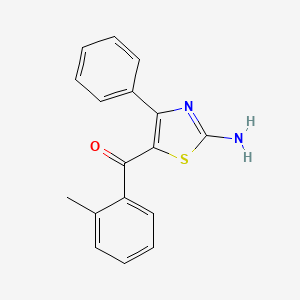
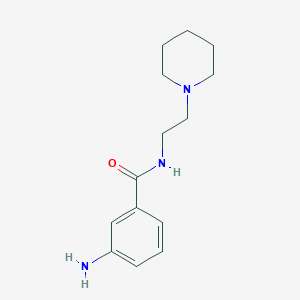
![3-Iodo-5-[(methanesulfonyl)(methyl)amino]benzoic acid](/img/structure/B13869924.png)
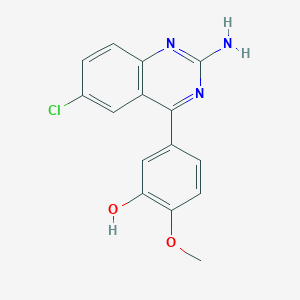
![6-[(5-methylsulfonylthiophen-2-yl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13869935.png)
